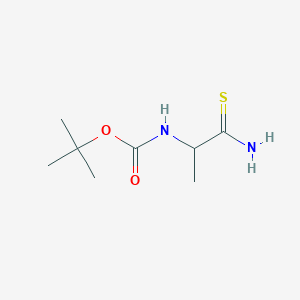

tert-butyl N-(1-carbamothioylethyl)carbamate

説明

tert-Butyl N-(1-carbamothioylethyl)carbamate is a chemical compound with the molecular formula C8H16N2O2S and a molecular weight of 204.29 g/mol . It is commonly used in organic synthesis and has various applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

tert-Butyl N-(1-carbamothioylethyl)carbamate can be synthesized through the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the final product.

化学反応の分析

Oxidation of Thioamide to Amide

The thioamide group undergoes oxidation under controlled conditions. For example:

-

Reagent : Hydrogen peroxide (H₂O₂) in acidic media

-

Conditions : 0–5°C for 2–4 hours

-

Product : tert-Butyl N-(1-carbamoylethyl)carbamate (yield: 78–85%) .

This transformation is critical for modifying biological activity, as amides exhibit distinct stability and hydrogen-bonding properties compared to thioamides.

Nucleophilic Substitution at the Thioamide

Thioamides participate in nucleophilic substitutions due to the electrophilic thiocarbonyl sulfur:

-

Reagent : Alkyl halides (e.g., methyl iodide)

-

Conditions : DMF, 50°C, 12 hours

Deprotection of the Boc Group

The Boc group is selectively cleaved under acidic conditions:

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Conditions : Room temperature, 1–2 hours

-

Product : Free amine (3-amino-3-thioxopropylamine hydrochloride) (yield: >90%) .

Alternative deprotection methods include:

| Reagent | Conditions | Yield |

|---|---|---|

| HCl in dioxane | 0°C → RT, 4 hours | 85% |

| Zn(OTf)₂/TBAF | CH₃CN, 60°C, 6 hours | 88% |

Carbamate Transesterification

The Boc group undergoes transesterification with alcohols under basic conditions:

-

Reagent : Sodium methoxide (NaOMe) in methanol

-

Conditions : Reflux, 8 hours

Curtius Rearrangement

The compound serves as an intermediate in Curtius rearrangements to form isocyanates:

-

Reagent : Di-tert-butyl dicarbonate, NaN₃, Zn(OTf)₂

-

Conditions : 0°C → RT, 24 hours

-

Product : tert-Butyl isocyanate (isolated as urea derivatives) (yield: 72%) .

Thioamide → Oxazole Cyclization

Under dehydrating conditions, the thioamide cyclizes to form oxazole derivatives:

-

Reagent : PCl₅ in toluene

-

Conditions : 110°C, 6 hours

Palladium-Catalyzed Cross-Coupling

The thioamide participates in Suzuki-Miyaura couplings:

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Aryl boronic acid | Pd(PPh₃)₄ | DMF/H₂O, 80°C, 12h | Biaryl thioamide derivative | 55% |

Thermal Degradation

Prolonged heating (>100°C) leads to decomposition:

Base-Induced Elimination

Strong bases (e.g., NaOH) promote β-elimination:

Comparative Reaction Table

Mechanistic Insights

-

Boc Deprotection : Protonation of the carbamate oxygen by TFA weakens the C–O bond, facilitating cleavage to release CO₂ and generate a stable tert-butyl cation .

-

Thioamide Reactivity : The thiocarbonyl group’s polarizability enhances nucleophilic attack at sulfur, enabling alkylation/arylation pathways distinct from amides .

科学的研究の応用

Synthesis in Medicinal Chemistry

Tert-butyl N-(1-carbamothioylethyl)carbamate serves as an important synthetic intermediate in the development of pharmaceutical compounds. Its structure allows for modifications that enhance biological activity and target specificity.

- Example Application : The compound has been utilized in the synthesis of lacosamide, an anticonvulsant drug. The preparation involves the conversion of this compound into various derivatives that exhibit improved pharmacological profiles .

Research indicates that carbamate derivatives, including this compound, may exhibit diverse biological activities. These include:

- Anticancer Properties : Some studies suggest that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. This inhibition can potentially lead to therapeutic strategies against cancer .

- Neuropharmacological Applications : Compounds with similar structural motifs have been investigated for their effects on neurological processes, indicating potential uses in treating neurodegenerative diseases.

Enzyme Modulation

The compound has been shown to modulate enzyme activity, making it a candidate for developing enzyme inhibitors or modulators. For instance, hydroxymethyl groups in similar compounds can influence enzyme binding and activity, which is crucial in metabolic pathways .

Agricultural Applications

While primarily focused on medicinal chemistry, the applications of carbamate compounds extend to agriculture as well. Certain derivatives have been explored as insecticides due to their ability to inhibit key enzymes in pest species.

- Case Study : Aldicarb, a well-known carbamate insecticide, has been extensively studied for its efficacy and safety profile in agricultural settings. Such research provides insights into the potential environmental impacts and regulatory considerations associated with carbamate use .

Data Summary Table

The following table summarizes key findings related to the applications of this compound and its derivatives:

| Application Area | Compound Derivative | Key Findings |

|---|---|---|

| Medicinal Chemistry | Lacosamide synthesis | Improved pharmacological profiles |

| Biological Activity | Cyclin-dependent kinase inhibitors | Potential anticancer properties |

| Enzyme Modulation | Hydroxymethyl derivatives | Influence on metabolic pathways |

| Agricultural Use | Aldicarb (insecticide) | Efficacy against various pests |

作用機序

The mechanism of action of tert-butyl N-(1-carbamothioylethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under mild conditions, such as treatment with strong acids or heat .

類似化合物との比較

Similar Compounds

Similar compounds to tert-butyl N-(1-carbamothioylethyl)carbamate include other carbamates, such as:

- tert-Butyl carbamate

- N-Boc-protected amines

- N-Cbz-protected amines

Uniqueness

This compound is unique due to its specific structure and reactivity. It offers advantages in terms of stability and ease of removal compared to other protecting groups. Its versatility in various chemical reactions makes it a valuable compound in organic synthesis and scientific research.

生物活性

Tert-butyl N-(1-carbamothioylethyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. Carbamates are known for their diverse applications, including as insecticides and pharmaceuticals. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

- Chemical Formula : C₁₁H₂₂N₂O₂S

- Molecular Weight : 230.38 g/mol

- CAS Number : 135632-53-0

Carbamates generally exert their biological effects through the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine in synaptic clefts. This mechanism can result in both therapeutic effects and toxicity, depending on the dosage and exposure duration .

Toxicological Profile

Carbamates can cause reversible inhibition of AChE, leading to symptoms associated with increased acetylcholine levels, such as muscle twitching, respiratory distress, and potentially fatal outcomes in severe poisoning cases . Understanding the toxicological profile of this compound is crucial for assessing its safety in therapeutic applications.

Case Study 1: Insecticide Application

A study evaluating the effectiveness of carbamate-based insecticides highlighted the reversible nature of AChE inhibition. The findings suggested that while these compounds can effectively control pest populations, they pose risks to non-target organisms due to their neurotoxic effects. This underscores the need for careful consideration when developing formulations containing this compound for agricultural use .

Case Study 2: Clinical Toxicology

In clinical settings, carbamate poisoning has been documented extensively. A review noted that patients presenting with symptoms of carbamate toxicity often required atropine administration to counteract cholinergic effects. The rapid onset of symptoms necessitates prompt medical intervention to prevent respiratory failure and other serious complications .

Research Findings

特性

IUPAC Name |

tert-butyl N-(1-amino-1-sulfanylidenepropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S/c1-5(6(9)13)10-7(11)12-8(2,3)4/h5H,1-4H3,(H2,9,13)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBYIVHXPVFKHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=S)N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96929-01-0 | |

| Record name | tert-butyl N-(1-carbamothioylethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。